Deschloroloperamide Hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Deschloroloperamide Hydrochloride (CAS 1134369-22-4) is the hydrochloride salt of a primary loperamide metabolite and a critical pharmacopeial impurity, officially designated as Loperamide Hydrochloride Impurity D in the European Pharmacopoeia (EP) and identified as R-18936. As the dechlorinated analog of the antidiarrheal agent loperamide, it serves as a highly characterized reference standard essential for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing.

Molecular Formula C29H35ClN2O2
Molecular Weight 479.1 g/mol
CAS No. 1134369-22-4
Cat. No. B031096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloroloperamide Hydrochloride
CAS1134369-22-4
Synonyms4-Hydroxy-N,N-dimethyl-α,α,4-triphenyl-1-piperidinebutanamide Hydrochloride
Molecular FormulaC29H35ClN2O2
Molecular Weight479.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C29H34N2O2.ClH/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24;/h3-17,33H,18-23H2,1-2H3;1H
InChIKeyTXEMHXIJSVZODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deschloroloperamide Hydrochloride: A Key Pharmacopeial Reference Standard and Loperamide Metabolite for Pharmaceutical Analysis


Deschloroloperamide Hydrochloride (CAS 1134369-22-4) is the hydrochloride salt of a primary loperamide metabolite and a critical pharmacopeial impurity, officially designated as Loperamide Hydrochloride Impurity D in the European Pharmacopoeia (EP) and identified as R-18936 [1][2]. As the dechlorinated analog of the antidiarrheal agent loperamide, it serves as a highly characterized reference standard essential for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing [3]. Its defined physicochemical profile, including a precise melting point and hygroscopic nature, makes it indispensable for ensuring the specificity and accuracy of chromatographic purity tests for loperamide active pharmaceutical ingredients (APIs) [4].

Why Deschloroloperamide Hydrochloride Cannot Be Substituted with Generic Opioid Agonists for Analytical Applications


Deschloroloperamide Hydrochloride is not an interchangeable therapeutic agent but a specific, structurally defined chemical marker. Its primary value lies in its exact molecular structure, which is distinct from the parent drug loperamide hydrochloride due to the absence of a chlorine atom [1]. This structural difference gives it a unique retention time and mass spectrum, making it a non-substitutable reference standard for chromatographic system suitability tests and peak identification . For researchers and QA/QC professionals, substituting it with a generic opioid agonist or even a different loperamide-related compound would invalidate analytical results, as pharmacopeial monographs require the use of the specified impurity reference standard to ensure method accuracy and regulatory compliance for ANDA or commercial production [2].

Quantitative Evidence for Selecting Deschloroloperamide Hydrochloride as a Reference Standard


Unique Molecular Identity: Definitive Structural Differentiation from Loperamide HCl

The hydrochloride salt (CAS 1134369-22-4) provides a crystalline, stable form with a precise molecular formula that differentiates it from both the parent drug and the free base impurity. This exact structural definition is critical for mass balance calculations and quantitative NMR (qNMR) assays. [1]

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Physical Reference Standard Integrity: A Differentiating Melting Point for Identity Confirmation

A sharp, distinct melting point serves as a low-cost, highly reliable identifier and purity indicator for this reference standard, differentiating it from its closely related analogs. The observed narrow melting range of the hydrochloride salt is inconsistent with the physical properties of the free base form or the parent drug, allowing for a simple benchtop identity test. [1]

Material Characterization Pharmacopeial Analysis Purity Determination

Regulatory Traceability: Official Compendial Designation for Validated Analytical Methods

The compound's utility is legally and procedurally defined by its inclusion as 'Loperamide Hydrochloride Impurity D' in the European Pharmacopoeia. This designation directly ties the compound to a specific regulatory limit and analytical method, making it a non-discretionary purchase for laboratories performing compendial compliance testing. A generic alternative without this designation would not be acceptable in a regulatory audit. [1]

Method Validation Regulatory Compliance Pharmacopoeia

Metabolomic Specificity: Confirmed Biological Origin as a Key Metabolite for Pharmacokinetic Studies

Deschloroloperamide Hydrochloride is not just a process impurity; it is a validated metabolite of Loperamide Hydrochloride, as confirmed by multiple analytical reference sources. This dual origin distinguishes it from purely synthetic byproducts and makes it an essential analytical tool for developing and validating LC-MS/MS methods for bioanalytical studies, where distinguishing a metabolite from a chemical synthesis impurity is critical. [1][2]

Drug Metabolism Pharmacokinetics Metabolite Identification

Physicochemical Handling Requirements: Differentiated Storage and Solubility Profile

The compound's documented hygroscopicity and specific solubility profile create a non-overlapping handling protocol compared to more stable analogs. This directly impacts the accuracy of quantitative analyses if generic storage conditions are used, as moisture uptake can lead to errors in mass balance. The recommended storage at 4°C, protected from air and light, is unique to this salt's properties. [1][2]

Stability Sample Management Reference Standard Handling

Key Application Scenarios for Procuring Deschloroloperamide Hydrochloride


Pharmaceutical Quality Control for ANDA Submissions

For generic drug manufacturers, procurement of this specific EP Impurity D standard is mandatory for demonstrating analytical method specificity and for executing system suitability tests as per the Loperamide Hydrochloride monograph . The quantifiable identity (melting point: 244-246°C) and defined molecular formula (C₂₉H₃₅ClN₂O₂) are used to verify the column performance and peak resolution before a batch analysis sequence, directly supporting the ANDA regulatory filing process [1][2].

Drug Metabolism and Pharmacokinetic (DMPK) Assays

Bioanalytical laboratories require this compound as an authentic metabolite reference standard for developing and validating LC-MS/MS methods to quantify loperamide metabolism in preclinical species and human subjects . Its distinct mass transition and chromatographic retention time, originating from its deschlorinated structure, enable it to be used as a calibrant to differentiate it from the parent drug and other metabolites in complex biological matrices [3].

Analytical Method Development and Validation (AMV)

Analytical R&D teams use this compound as a critical challenge standard for forced degradation studies of loperamide API. The compound's hygroscopic nature, which requires specific storage protocols to ensure mass accuracy, is a key characteristic when developing stability-indicating HPLC methods to accurately quantify this specific degradant/metabolite in finished drug products [4].

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